molecular formula C11H8FNO2 B13323458 2-Fluoro-2-(isoquinolin-5-yl)acetic acid

2-Fluoro-2-(isoquinolin-5-yl)acetic acid

Cat. No.: B13323458
M. Wt: 205.18 g/mol
InChI Key: LPCXXLIDHWYNRV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a fluorinated acetic acid derivative featuring an isoquinoline heterocycle at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects of fluorine and the isoquinoline scaffold.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-isoquinolin-5-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H,(H,14,15)

InChI Key

LPCXXLIDHWYNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(isoquinolin-5-yl)acetic acid typically involves the introduction of a fluorine atom into an isoquinoline derivative. One common method is the nucleophilic substitution of a halogenated isoquinoline with a fluorinating agent. For example, the reaction of 5-bromoisoquinoline with a fluorinating reagent such as potassium fluoride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(isoquinolin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a fluorinated organic compound with a molecular weight of 205.18 g/mol, known for its wide use in research and development, especially in chemistry and pharmaceuticals.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block for synthesizing complex fluorinated compounds.

Biology

  • It is studied for potential biological activities, including enzyme inhibition and receptor binding.
  • The compound interacts with G protein-coupled receptors (GPCRs) and various kinase pathways.
  • It has been researched as a selective inhibitor of GRK2 (G protein-coupled receptor kinase 2), which regulates GPCR signaling.

Medicine

  • Ongoing research explores its potential as a pharmaceutical intermediate for developing new drugs.
  • Animal studies have shown that administering this compound can improve cardiac function post-myocardial infarction, enhancing cardiomyocyte survival and function.
  • Paroxetine, an FDA-approved drug, was found to improve left ventricular activity and decrease cardiac remodeling in a mouse model of myocardial infarction .

Industry

  • It is used in producing specialty chemicals and materials with unique properties.

The compound interacts primarily with GPCRs and protein kinases, influencing various signaling pathways. It has been studied as a selective inhibitor of GRK2, which plays a critical role in regulating GPCR signaling.

ActivityIC50 (μM)TargetReference
GRK2 Inhibition0.77G protein-coupled receptor kinase 2
GRK1 Inhibition>100G protein-coupled receptor kinase 1
ROCK1 Inhibition100Rho-associated kinase 1
Cardiac Function ImprovementN/AMyocardial infarction model

Cardiac Function Post-Infarction

In animal models, administering this compound led to significant improvements in cardiac function metrics post-myocardial infarction. The study highlighted the role of GRK2 inhibition in enhancing cardiomyocyte survival and function.

Kinase Selectivity Profiling

A series of analogs were synthesized to evaluate their selectivity against different kinases. Introducing bulky substituents significantly improved selectivity for GRK2 while reducing activity against other kinases. Analogs with 2,6-dichloro and 2,6-dimethyl substituents had over 770-fold selectivity against GRK1 and GRK5, and 50-fold and 80-fold selectivity against ROCK1, respectively .

Molecular Docking Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(isoquinolin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The isoquinoline moiety can interact with various biological pathways, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-2-(isoquinolin-5-yl)acetic acid are compared below with related acetic acid derivatives, focusing on substituent effects, solubility, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents Heterocycle Key Structural Features
This compound Fluoro, isoquinolin-5-yl Isoquinoline Fluorine enhances acidity; bicyclic aromatic core enables π-π interactions.
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS 882689-21-6) Chloro, isoxazol-5-yl, phenoxy Isoxazole Chlorine and phenoxy group increase lipophilicity; smaller heterocycle compared to isoquinoline.
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate (CAS 60573-88-8) Amino, dihydroisoxazol-5-yl Dihydroisoxazole Amino group introduces basicity; reduced aromaticity due to saturated isoxazole.
2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid (CAS 1592891-84-3) Fluoro, imidazo[1,2-a]pyridin-5-yl Imidazopyridine Imidazole ring adds nitrogen-rich character; similar fluorine effects but distinct heterocycle.

Physicochemical Properties (Inferred from Structural Trends)

  • Acidity: The fluorine atom in this compound likely lowers the pKa of the acetic acid group compared to non-fluorinated analogs (e.g., 2-(isoxazol-5-yl)acetic acid derivatives) due to its electron-withdrawing nature. This enhances its ability to form salts or coordinate with metal ions .
  • Solubility: The isoquinoline moiety may reduce aqueous solubility compared to smaller heterocycles (e.g., isoxazole), but solubility in polar aprotic solvents (e.g., DMSO) is expected, similar to 2-(4-chloro-2-(isoxazol-5-yl)phenoxy)acetic acid .
  • Thermal Stability: Fluorine’s strong C-F bond may improve thermal stability relative to chloro or amino-substituted analogs .

Biological Activity

2-Fluoro-2-(isoquinolin-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of its interactions with G protein-coupled receptors (GPCRs) and various kinase pathways. This article reviews the available literature concerning the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom and an isoquinoline moiety, which are significant for its interaction with biological targets. The presence of the isoquinoline ring enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Research indicates that this compound primarily interacts with GPCRs and protein kinases, influencing various signaling pathways. For instance, it has been studied as a selective inhibitor of GRK2 (G protein-coupled receptor kinase 2), which plays a critical role in regulating GPCR signaling.

Key Findings:

  • GRK2 Inhibition : The compound has shown promising results in inhibiting GRK2 with an IC50 value indicative of moderate potency. This inhibition can lead to improved cardiac function and reduced remodeling in myocardial infarction models .
  • Selectivity : Modifications to the compound's structure have been explored to enhance selectivity for GRK2 over other kinases like GRK1 and GRK5. For example, certain analogs demonstrated over 770-fold selectivity against GRK1 and GRK5 while maintaining potent activity against GRK2 .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity IC50 (μM) Target Reference
GRK2 Inhibition0.77G protein-coupled receptor kinase 2
GRK1 Inhibition>100G protein-coupled receptor kinase 1
ROCK1 Inhibition100Rho-associated kinase 1
Cardiac Function ImprovementN/AMyocardial infarction model

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Cardiac Function Post-Infarction : In animal models, the administration of this compound led to significant improvements in cardiac function metrics post-myocardial infarction. The study highlighted the role of GRK2 inhibition in enhancing cardiomyocyte survival and function .
  • Kinase Selectivity Profiling : A series of analogs were synthesized to evaluate their selectivity against different kinases. The introduction of bulky substituents was found to significantly improve selectivity for GRK2 while reducing activity against other kinases .
  • Molecular Docking Studies : Computational modeling has provided insights into how structural modifications affect binding affinity and selectivity for target kinases. These studies suggest that specific interactions within the hydrophobic pocket of kinases can be optimized through careful design .

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